molecular formula C24H28N4O4S2 B11632299 6-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B11632299
M. Wt: 500.6 g/mol
InChI Key: YNGQUWJIHRNQNF-SDXDJHTJSA-N
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Description

This compound is a complex heterocyclic molecule with a fascinating structure. It contains a hexanoic acid backbone, fused with a pyrido[1,2-a]pyrimidine ring system and a thiazolidinone moiety. Let’s break it down:

    Hexanoic Acid Backbone: The hexanoic acid portion provides the carboxylic acid functionality, which can participate in various chemical reactions.

    Pyrido[1,2-a]pyrimidine Ring: This fused aromatic ring system contributes to the compound’s overall stability and reactivity.

    Thiazolidinone Moiety: The thiazolidinone ring adds further complexity and potential for biological activity.

Preparation Methods

Synthetic Routes:: Although detailed synthetic routes for this specific compound are scarce, we can draw inspiration from related chemistry. One approach involves coupling a suitable pyrido[1,2-a]pyrimidine precursor with a thiazolidinone derivative. The exact conditions would depend on the specific starting materials.

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. research efforts may lead to more efficient synthetic routes in the future.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The hexanoic acid portion can undergo oxidation to form the corresponding carboxylic acid or other oxidized derivatives.

    Reduction: Reduction of the carbonyl groups (e.g., the pyrido[1,2-a]pyrimidine ketone) could yield alcohols or other reduced forms.

    Substitution: The compound may participate in nucleophilic substitution reactions at various positions.

    Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformation.

Major Products:: The major products would depend on the specific reaction conditions and the functional groups involved. Predicting exact products without experimental data is challenging.

Scientific Research Applications

Chemistry::

    Building Block: Researchers can use this compound as a building block for more complex molecules.

    Catalysis: It might serve as a ligand or catalyst in organic synthesis.

Biology and Medicine::

    Drug Discovery: Investigating its biological activity could reveal potential drug candidates.

    Target Identification: Identifying molecular targets affected by this compound is crucial.

Industry::

    Materials Science: It could find applications in materials or polymer chemistry.

Mechanism of Action

The exact mechanism remains unknown, but researchers should explore potential targets and pathways. Molecular docking studies and in vitro assays can provide insights.

Comparison with Similar Compounds

While direct analogs are limited, we can compare it to related heterocyclic compounds:

    Similar Compounds:

Properties

Molecular Formula

C24H28N4O4S2

Molecular Weight

500.6 g/mol

IUPAC Name

6-[(5Z)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C24H28N4O4S2/c1-16-9-13-26(14-10-16)21-17(22(31)27-11-6-4-7-19(27)25-21)15-18-23(32)28(24(33)34-18)12-5-2-3-8-20(29)30/h4,6-7,11,15-16H,2-3,5,8-10,12-14H2,1H3,(H,29,30)/b18-15-

InChI Key

YNGQUWJIHRNQNF-SDXDJHTJSA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCCCC(=O)O

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCCCC(=O)O

Origin of Product

United States

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